2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Overview
Description
2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the spirocyclopentane ring and the p-tolyl group. The final step involves the addition of the 2-hydroxyethylamino group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions include oxidized quinazoline derivatives, reduced quinazoline compounds, and substituted amino derivatives.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one
- 2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one
Uniqueness
The uniqueness of 2-((2-Hydroxyethyl)amino)-3-(p-tolyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one lies in its spiro structure, which imparts specific steric and electronic properties. This makes it distinct from other quinazoline derivatives and enhances its potential for various applications.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-17-8-10-19(11-9-17)28-23(30)21-22(27-24(28)26-14-15-29)20-7-3-2-6-18(20)16-25(21)12-4-5-13-25/h2-3,6-11,29H,4-5,12-16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNHMYDOZHXJHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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